molecular formula C12H19F3N2O4 B12304098 Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid

Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid

Katalognummer: B12304098
Molekulargewicht: 312.29 g/mol
InChI-Schlüssel: NUKRSDYYBNPSPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid is a synthetic compound that belongs to the class of oxolane carboxamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidinyl group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Carboxamide formation: This can be done through amide bond formation reactions using carboxylic acid derivatives and amines.

    Trifluoroacetic acid addition: The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.

    Reduction: Reduction reactions can occur at the oxolane ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidinyl or oxolane rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects, such as in drug development.

    Industry: Utilized in the production of materials with specific properties.

Wirkmechanismus

The mechanism of action of Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide: Lacks the trifluoroacetic acid component.

    (2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

    (2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide hydrochloride: Contains a hydrochloride salt instead of trifluoroacetic acid.

Uniqueness

Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid component, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.

Eigenschaften

Molekularformel

C12H19F3N2O4

Molekulargewicht

312.29 g/mol

IUPAC-Name

5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H18N2O2.C2HF3O2/c11-10(13)9-2-1-8(14-9)7-3-5-12-6-4-7;3-2(4,5)1(6)7/h7-9,12H,1-6H2,(H2,11,13);(H,6,7)

InChI-Schlüssel

NUKRSDYYBNPSPW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1C2CCNCC2)C(=O)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.